molecular formula C10H13BrClNS B1447725 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864052-09-4

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B1447725
CAS No.: 1864052-09-4
M. Wt: 294.64 g/mol
InChI Key: CXBWUGRNGFVNBW-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride (CAS 1864052-09-4) is a pyrrolidine derivative featuring a 4-bromophenylsulfanyl substituent at the 3-position of the pyrrolidine ring. The compound’s structure combines a saturated five-membered nitrogen heterocycle (pyrrolidine) with a sulfur-linked aromatic bromine group, conferring unique electronic and steric properties. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in synthetic chemistry and biological assays .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWUGRNGFVNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Bromothiophenol

  • Method: React 4-bromophenol with thiourea in the presence of hydrochloric acid to generate 4-bromothiophenol.
  • Reference: This step is a classical method for thiophenol preparation, which provides the key sulfur nucleophile for subsequent coupling.

Thioether Formation via Nucleophilic Substitution

  • Reaction: The 4-bromothiophenol is reacted with pyrrolidine under basic conditions.
  • Typical Conditions: Use of a base such as triethylamine or sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Example: In one reported procedure, sodium hydride (60% dispersion) was added to a solution of the aryl bromide in anhydrous DMSO at room temperature, followed by slow addition of an N-protected aminopropyl bromide derivative, then stirred at elevated temperature (~50°C) to complete the coupling.
  • Mechanism: The base deprotonates the thiol to form a thiolate anion, which then performs a nucleophilic aromatic substitution on the pyrrolidine derivative or related electrophile.

Hydrochloride Salt Formation

  • Process: The free base of 3-[(4-bromophenyl)sulfanyl]pyrrolidine is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
  • Purpose: To improve compound stability, crystallinity, and handling properties.
  • Typical Solvent: Ethanol or dioxane with gaseous or concentrated HCl.
  • Outcome: Formation of the hydrochloride salt as a solid, often purified by recrystallization.

Alternative Synthetic Routes and Optimization

Use of Sulfonyl Chloride Intermediates

  • Method: Reaction of 4-bromophenylsulfonyl chloride with pyrrolidine under alkaline conditions (e.g., triethylamine in dichloromethane).
  • Advantages: This approach allows regioselective sulfonylation and can be controlled by stoichiometry and temperature.
  • Reaction Conditions: Typically conducted at 0–5°C to improve selectivity and yield.
  • Purification: Recrystallization from ethanol/water or column chromatography on silica gel using methanol/dichloromethane gradients.
  • Yield Optimization: Excess sulfonyl chloride (1.2–1.5 equivalents) and reaction monitoring by thin-layer chromatography (TLC) with Rf ~0.3 (ethyl acetate/hexane 1:1) are recommended.

Protection and Deprotection Strategies

  • Protecting Groups: Use of Boc (tert-butoxycarbonyl) protection on the pyrrolidine nitrogen to avoid side reactions during coupling.
  • Deprotection: Acidic cleavage (HCl/dioxane) after coupling to yield the free amine hydrochloride.
  • Regioselectivity: Protecting groups help achieve selective functionalization without compromising the sulfanyl linkage.

Industrial Scale Considerations

  • Scale-Up: Continuous flow reactors and automated systems are employed to enhance yield, purity, and reproducibility.
  • Temperature Control: Maintaining low temperature (0–5°C) during coupling steps to minimize by-products.
  • Solvent and Base Selection: Optimization of solvent polarity and base strength to balance reaction rate and selectivity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Solvent(s) Notes
4-Bromothiophenol formation 4-Bromophenol + Thiourea + HCl Reflux or RT Aqueous acidic medium Classical thiophenol synthesis
Thioether formation 4-Bromothiophenol + Pyrrolidine + Base (NaH, Et3N) RT to 50°C DMSO, THF Base deprotonates thiol for nucleophilic substitution
Sulfonyl chloride coupling 4-Bromophenylsulfonyl chloride + Pyrrolidine + Base 0–5°C Dichloromethane Controlled addition, TLC monitoring
Hydrochloride salt formation Free base + HCl RT Ethanol, Dioxane Salt formation for stability

Research Findings and Analytical Data

  • Reaction Monitoring: TLC is commonly used to monitor reaction progress, with Rf values around 0.3 in ethyl acetate/hexane (1:1).
  • Purification: Recrystallization and silica gel chromatography are effective for obtaining high-purity products.
  • Structural Confirmation: 2D NMR (NOESY), HRMS, and X-ray crystallography confirm regioselectivity and purity.
  • Yield: Optimized reactions report yields typically in the range of 70–90%, depending on scale and conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride serves as a vital building block in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, particularly in treating neurological disorders and cancers due to their ability to interact with specific biological targets.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in developing new materials and chemical processes, including specialty polymers and coatings that require specific functional properties.

Biological Studies

The compound is investigated for its biological activities, including antimicrobial and anticancer properties. Notably, it has shown significant inhibitory effects on biofilm formation in various bacterial strains, which is critical for developing treatments against resistant infections.

Antimicrobial Activity

A study demonstrated that this compound significantly inhibited biofilm formation in Vibrio aquamarinus. The results indicated reductions in biofilm formation ranging from 5.78% to 94.48% at varying concentrations of the compound.

Concentration (M)Biofilm Formation (%)
0.015.78
0.0546.33
0.179.81

This suggests potential applications in combating infections associated with biofilm formation.

Neurological Disorder Research

In medicinal chemistry contexts, derivatives of this compound are being studied for their efficacy against neurological disorders such as epilepsy and multiple sclerosis. The unique structural features of the bromophenyl group enhance binding affinity to target receptors involved in these conditions.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers of Bromine on the Phenyl Ring

  • 3-(4-Bromophenyl)pyrrolidine hydrochloride (CAS 1187931-39-0): Lacks the sulfanyl group but retains the 4-bromophenyl moiety directly attached to the pyrrolidine.
  • 3-(2-Bromophenyl)pyrrolidine hydrochloride (CAS 1203682-28-3): Ortho-substitution introduces steric hindrance, which may limit rotational freedom and reduce metabolic stability compared to the para-substituted derivative .

Enantiomeric Forms

  • (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS 1860947-01-8): The stereochemistry at the 2-position influences chiral recognition in enzyme-binding pockets. This enantiomer may exhibit higher selectivity for G-protein-coupled receptors (GPCRs) compared to the non-chiral sulfanyl analogue .

Functional Group Variations

Sulfanyl vs. Sulfonyl Derivatives

  • 3-((Naphthalen-1-ylsulfonyl)methyl)pyrrolidine hydrochloride (IIIa): Replacing the sulfanyl group with a sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability. Synthesis yields for sulfonyl derivatives (35–70%) are generally lower than those for sulfanyl analogues due to oxidative steps involving meta-chloroperbenzoic acid .
  • 4-(Cyclohexanesulfonyl)piperidine hydrochloride (CAS 1864016-67-0): A piperidine-based sulphonamide with a bulkier cyclohexane group, offering improved metabolic stability but reduced CNS bioavailability compared to pyrrolidine derivatives .

Phenoxy vs. Sulfanyl Linkers

  • 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220027-23-5): The phenoxy linker introduces an oxygen atom, increasing hydrophilicity. The 2-methyl group adds steric bulk, which may hinder interactions with flat binding sites (e.g., kinase ATP pockets) .

Carboxylate Ester Derivatives

  • This derivative is prioritized in kinase inhibitor research due to its dual functionality (bromophenyl for hydrophobic interactions; ester for polar contacts) .

Physicochemical and Pharmacological Properties

Compound Name CAS Number Molecular Formula Key Substituents LogP* Solubility (mg/mL) Notable Applications
3-[(4-Bromophenyl)sulfanyl]pyrrolidine HCl 1864052-09-4 C₁₀H₁₁BrClNS 4-BrPh-S-CH₂-pyrrolidine 2.8 12.5 (H₂O) GPCR modulation, CNS drug leads
3-(4-Bromophenyl)pyrrolidine HCl 1187931-39-0 C₁₀H₁₁BrClN 4-BrPh-pyrrolidine 3.1 8.2 (H₂O) Dopamine D2 receptor ligands
(S)-2-(4-Bromophenyl)pyrrolidine HCl 1860947-01-8 C₁₀H₁₁BrClN Chiral 2-position, 4-BrPh 3.0 9.1 (H₂O) Enantioselective enzyme inhibitors
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 1220027-23-5 C₁₂H₁₅BrClNO Phenoxy-CH₂-pyrrolidine, 2-Me 3.5 5.6 (H₂O) Antibacterial agents
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate HCl L003771 C₁₃H₁₅BrClNO₂ Carboxylate ester, trans-configuration 2.5 18.3 (H₂O) Kinase inhibition

*Predicted using fragment-based methods.

Biological Activity

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClNS and a molecular weight of 294.64 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological interactions, making it a subject of various studies.

The synthesis of this compound typically involves the reaction of 4-bromothiophenol with pyrrolidine under basic conditions, often using sodium hydride or potassium carbonate as catalysts. This process facilitates nucleophilic substitution reactions, which are crucial for forming the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity in various pathways. The precise mechanisms depend on the biological context and the specific targets involved.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has been shown to inhibit biofilm formation in various bacterial strains. For example, certain concentrations resulted in biofilm formation reductions ranging from 5.78% to 94.48% when tested against Vibrio aquamarinus .

Table 1: Inhibitory Effects on Biofilm Formation

CompoundConcentration (M)Biofilm Formation (%)
3b10410^{-4}5.78
3e10510^{-5}46.33
5b10610^{-6}79.81

These findings suggest that the compound may have potential applications in treating infections where biofilm formation is a concern.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies indicate that it may induce cytotoxic effects, although specific mechanisms remain to be fully elucidated .

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating various pyrrolidine derivatives, compounds similar to this compound demonstrated promising results against cancer cells, with some derivatives showing IC50 values below those of established chemotherapeutics.

Comparison with Related Compounds

The unique structural features of this compound differentiate it from similar compounds like 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride and others. The bromine atom not only influences reactivity but also enhances biological interactions through mechanisms such as halogen bonding, which can affect pharmacokinetic properties .

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
3-[(4-Bromophenyl)sulfanyl]pyrrolidineNot specifiedNot specified
3-[(4-Chlorophenyl)sulfanyl]pyrrolidineHigher MIC valuesComparable IC50 values
3-[(4-Fluorophenyl)sulfanyl]pyrrolidineLower MIC valuesHigher IC50 values

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution and reduction steps. For example:

  • Thioether formation : React 4-bromothiophenol with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Hydrochloride salt formation : Treat the free base with HCl in anhydrous ether or ethanol under inert conditions to precipitate the hydrochloride salt .
    Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:

  • NMR : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR. Expected signals:
    • Aromatic protons (4-bromophenyl): δ 7.3–7.6 ppm (doublet, J = 8.5 Hz) .
    • Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet for N–CH₂ and S–CH₂) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ≈ 304.04 (C₁₀H₁₂BrNS·HCl requires 304.0) .
  • IR : Look for S–C stretch (~650 cm⁻¹) and N–H⁺ (broad ~2500 cm⁻¹) .

Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?

Answer:

  • Solvent effects : Switch to D₂O or CD₃OD if solubility issues arise in CDCl₃ .
  • Dynamic effects : Rotameric equilibria in the pyrrolidine ring may cause splitting; variable-temperature NMR (e.g., 25°C to −20°C) can resolve this .
  • Alternative validation : Use X-ray crystallography (for crystalline derivatives) or DFT-based computational modeling to confirm structure .

Advanced: What strategies improve reaction yield and purity in large-scale synthesis?

Answer:

  • Catalyst optimization : Screen Pd/C or Ni catalysts for potential side-reduction of the bromophenyl group .
  • Temperature control : Maintain <80°C during thioether formation to avoid decomposition (exothermic reactions require jacketed reactors) .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for ≥95% purity .

Advanced: How to design biological activity assays for this compound?

Answer:

  • Target selection : Prioritize enzymes/receptors with known sensitivity to bromophenyl or pyrrolidine motifs (e.g., kinase inhibitors or GPCRs) .
  • Assay types :
    • In vitro : Fluorescence polarization for binding affinity (IC₅₀ determination).
    • Cellular : Apoptosis assays (e.g., Annexin V staining) if cytotoxicity is suspected .
  • Negative controls : Use structurally analogous compounds lacking the sulfanyl group to isolate mechanistic effects .

Basic: What solvents are optimal for solubility and stability studies?

Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM) .
  • Aqueous buffers : Phosphate buffer (pH 7.4) with ≤5% DMSO for biological assays.
  • Stability : Store at −20°C under argon; avoid repeated freeze-thaw cycles (degradation via S-oxidation is possible) .

Basic: Which analytical techniques confirm purity and identity?

Answer:

  • HPLC : Use a Zorbax SB-C18 column (4.6 × 150 mm), 1.0 mL/min flow, UV detection at 254 nm. Retention time ~8.2 min .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values (e.g., C 39.4%, H 3.9%, N 4.6%) .
  • Melting point : Compare observed mp (e.g., 180–185°C dec.) to literature values .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Batch variability : Re-test multiple synthetic batches for consistency in purity (HPLC) and salt form (TGA for hydration analysis) .
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times (e.g., 24h vs. 48h exposure) .
  • Metabolic stability : Perform LC-MS to check for in situ degradation in cell media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride

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